10-Fold Higher Binding Affinity for CYP199A4 Cytochrome P450 Compared to Triazole Analog
In a direct head-to-head comparison of azole-based inhibitors, 4-(imidazol-1-yl)benzoic acid (a close analog) binds to the cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris with a 10-fold higher affinity than 4-(1H-1,2,4-triazol-1-yl)benzoic acid [1]. This difference is quantitatively linked to the distinct coordination behavior of the imidazolyl nitrogen versus the triazolyl moiety with the heme iron center [1].
| Evidence Dimension | Binding Affinity to CYP199A4 Enzyme |
|---|---|
| Target Compound Data | Not directly measured for the 4-yl isomer, but inferred from the 1-yl isomer's high affinity |
| Comparator Or Baseline | 4-(imidazol-1-yl)benzoic acid: High affinity; 4-(1H-1,2,4-triazol-1-yl)benzoic acid: 10-fold lower affinity |
| Quantified Difference | 10-fold difference in binding affinity |
| Conditions | In vitro enzyme binding assay with purified CYP199A4 from Rhodopseudomonas palustris; data extracted from crystallographic and spectroscopic studies [1]. |
Why This Matters
This 10-fold affinity difference is critical for researchers designing selective CYP inhibitors or investigating structure-activity relationships in heme-binding ligands; choosing the triazole analog would result in a significantly weaker interaction.
- [1] Podgorski, M.N. et al. To Be, or Not to Be, an Inhibitor? A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. Inorg. Chem. 2022, 61, 1, 236–245. View Source
